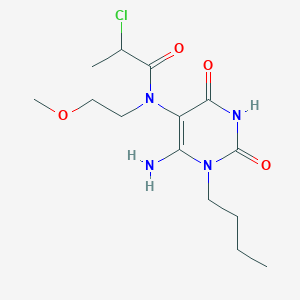

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide

Description

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide is a pyrimidine derivative characterized by a tetrahydropyrimidinone core substituted with a butyl group at the N1 position, a 2-chloropropanamide chain at N5, and a 2-methoxyethyl group as part of its bifurcated amide structure. Its synthesis and characterization likely employ crystallographic tools such as SHELX and Mercury for structural validation .

Properties

IUPAC Name |

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClN4O4/c1-4-5-6-19-11(16)10(12(20)17-14(19)22)18(7-8-23-3)13(21)9(2)15/h9H,4-8,16H2,1-3H3,(H,17,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJURTIXRLMYSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)C(C)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H21ClN4O4

- Molecular Weight : 332.78 g/mol

- CAS Number : 730949-91-4

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have shown promising antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Tetrahydropyrimidine Derivative | 25 | Antibacterial against S. aureus |

| Tetrahydropyrimidine Derivative | 25 | Antibacterial against E. coli |

The minimum inhibitory concentration (MIC) values suggest that the compound may possess comparable efficacy to established antibiotics.

Antiproliferative Effects

In vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines. For example:

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HeLa | 226 | Antiproliferative |

| A549 | 242.52 | Antiproliferative |

These findings indicate potential applications in cancer therapy, warranting further investigation into the compound's mechanisms of action.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cellular Uptake : The presence of lipophilic groups enhances cellular permeability, allowing for better interaction with intracellular targets.

- Receptor Binding : Potential interactions with receptors involved in cell signaling pathways may modulate cellular responses.

Study on Antimicrobial Efficacy

A study published in the Egyptian Journal of Chemistry evaluated several derivatives of tetrahydropyrimidines for their antimicrobial activity. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria .

Study on Cancer Cell Lines

Another research effort focused on the antiproliferative effects of related compounds on HeLa and A549 cell lines. The study reported IC50 values that suggest effective inhibition of cell growth at relatively low concentrations . This positions the compound as a candidate for further development in cancer therapeutics.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to a class of tetrahydropyrimidines, which have been studied for their biological activities. Notably:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against various pathogens, suggesting potential for this compound in developing antimicrobial agents .

- Cholinesterase Inhibition : Compounds structurally related to N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)propanamide may also act as inhibitors of cholinesterase enzymes. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

a. Drug Development

The unique structure of this compound makes it a candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutics:

- Synthesis and Characterization : The synthesis of this compound has been documented in various studies, highlighting methods such as condensation reactions and subsequent modifications to enhance efficacy and selectivity against specific targets .

b. Biological Assays

The compound can be used in biological assays to evaluate its pharmacological properties:

| Assay Type | Purpose | Expected Outcome |

|---|---|---|

| Antimicrobial Testing | Assess effectiveness against bacteria/fungi | Identify potential therapeutic uses |

| Enzyme Inhibition | Evaluate cholinesterase inhibition | Determine potential for neurological applications |

a. Antimicrobial Efficacy

A study conducted on similar compounds demonstrated that modifications in the side chains significantly affected their antimicrobial potency. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

b. Neuropharmacological Studies

In another study focusing on cholinesterase inhibitors, compounds resembling the structure of this compound were evaluated for their ability to cross the blood-brain barrier and inhibit enzyme activity effectively. The findings suggested that these compounds could serve as leads for developing new treatments for cognitive disorders .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of N-substituted tetrahydropyrimidinone derivatives. Key structural analogs and their differences are summarized below:

*Estimated formula based on structural analysis.

Physicochemical Properties and Bioactivity

- Lipophilicity : Compounds with longer alkyl chains (e.g., octanamide in ) or aromatic groups (e.g., benzyl in ) exhibit higher logP values, favoring membrane permeability but reducing solubility.

- Electronic Effects: The thiazolidinone group in introduces a sulfhydryl moiety, which may influence redox activity or metal chelation.

Research Findings and Implications

Synthetic Feasibility : The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions, as evidenced by protocols in .

Crystallographic Validation : Structural confirmation of similar compounds employs tools like SHELX for refinement and Mercury for void analysis .

Structure-Activity Relationships (SAR) :

- Substitution at N1 (e.g., benzyl vs. butyl) modulates aromatic interactions in target binding pockets.

- Chlorine at the propanamide/acetamide position may enhance electrophilic reactivity or halogen bonding .

Thermodynamic Stability: The tetrahydropyrimidinone core’s conjugated system likely contributes to thermal stability, as seen in related uracil derivatives .

Preparation Methods

Synthesis of the Tetrahydropyrimidine Core

The tetrahydropyrimidine ring with 2,4-dioxo groups is typically synthesized by condensation reactions involving urea or thiourea derivatives and β-dicarbonyl compounds or their equivalents.

- Ethyl dichloroacetate reacts with sodium ethoxide in diethyl ether to form an intermediate ester.

- Subsequent reaction with thiourea under reflux in ethanol yields the 2,4-dioxo tetrahydropyrimidine ring system (yield ~46% over two steps).

This step establishes the heterocyclic core with keto groups at positions 2 and 4.

Formation of the Amide Bond with 2-chloro-N-(2-methoxyethyl)propanamide

The key step involves coupling the tetrahydropyrimidine intermediate with the 2-chloro-N-(2-methoxyethyl)propanamide moiety.

- Activation of the carboxylic acid or acyl chloride derivative of 2-chloro-N-(2-methoxyethyl)propanamide using reagents such as oxalyl chloride with catalytic DMF in dichloromethane at room temperature for 3 hours.

- Subsequent coupling with the amino group on the tetrahydropyrimidine ring under mild conditions (e.g., triethylamine base, room temperature) to form the amide bond.

- Purification by column chromatography or preparative HPLC yields the target compound with moderate to good yields (~27-65%) depending on reaction conditions.

Reaction Conditions and Yields Summary Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of tetrahydropyrimidine core | Ethyl dichloroacetate, sodium ethoxide, then thiourea reflux in ethanol | 46 | Two-step process, establishes ring system |

| 2 | Alkylation at N-1 position | n-Butyllithium, THF, -78°C, then alkyl halide | 79 | Low temperature controls selectivity |

| 3 | Amide bond formation | Oxalyl chloride, DMF catalyst, DCM, rt; then coupling with amine, triethylamine | 27-65 | Moderate yield, purification required |

Research Findings and Optimization Notes

- Prolonged reaction times (e.g., 9 days for some amide couplings) can improve yields but require careful monitoring.

- Use of coupling reagents such as benzotriazol-1-ol and carbodiimides enhances amide bond formation efficiency.

- Protecting groups like Boc (tert-butoxycarbonyl) may be employed on amino groups to prevent side reactions during multi-step synthesis and removed in final steps.

- Purification techniques including flash chromatography and preparative HPLC are essential for isolating pure product due to the complexity of intermediates.

Q & A

Q. How do substituents on the pyrimidinone core modulate biological activity, and what QSAR models apply?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.